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Introduction
Bis-PEG13-acid is a homobifunctional crosslinking reagent that is gaining traction in

proteomics research for the study of protein-protein interactions (PPIs), protein conformation,

and the assembly of protein complexes. This molecule consists of two terminal carboxylic acid

groups connected by a flexible, hydrophilic 13-unit polyethylene glycol (PEG) spacer. The

carboxylic acid moieties can be activated to react with primary amines (e.g., the ε-amino group

of lysine residues and protein N-termini), forming stable amide bonds. The PEG linker imparts

several advantageous properties, making Bis-PEG13-acid a valuable tool for various

proteomics workflows, especially those involving mass spectrometry.

Key Applications and Advantages
The unique structure of Bis-PEG13-acid offers several benefits in proteomics research:

Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of the

crosslinker and the resulting protein conjugates, which can help to prevent precipitation and

aggregation of crosslinked complexes.[1]

Flexible Spacer Arm: The PEG13 linker provides a long and flexible spacer arm, allowing for

the capture of protein interactions over a significant distance. This is particularly useful for

studying large protein complexes and dynamic or transient interactions.
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Reduced Immunogenicity and Non-specific Binding: PEGylation is a well-established method

for reducing the immunogenicity of proteins and minimizing non-specific binding to surfaces

and other proteins.[1]

Amine Reactivity: Upon activation, Bis-PEG13-acid targets readily available primary amines

on the protein surface, providing broad utility for crosslinking a wide range of proteins.

Primary applications in proteomics include:

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, Bis-PEG13-
acid allows for the identification of interaction partners, even for weak or transient

interactions that may not survive traditional biochemical purification methods.

Structural Elucidation of Protein Complexes: The distance constraints provided by the

crosslinker's spacer arm can be used in conjunction with computational modeling to generate

low-resolution structural models of protein complexes.

Conformational Analysis: Changes in protein conformation upon ligand binding or other

perturbations can be probed by analyzing differences in crosslinking patterns.

Quantitative Proteomics: In combination with isotopic labeling strategies, Bis-PEG13-acid
can be used to quantify changes in protein interactions or conformations under different

experimental conditions.

Properties of Bis-PEG13-acid
Property Value Reference

Molecular Formula C30H58O17 [1]

Molecular Weight 690.77 g/mol [1]

Reactive Groups Carboxylic Acid (x2) [1]

Target Functional Group Primary Amine (-NH2)

Spacer Arm Length ~56.9 Å (Calculated)

Solubility Water Soluble
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Note on Spacer Arm Length: The spacer arm length was calculated based on the sum of

average bond lengths (C-C: ~1.54 Å, C-O: ~1.43 Å) for the 13 PEG units and the terminal acid

groups. The actual effective length in solution may vary due to the flexibility of the PEG chain.

Experimental Protocols
I. Activation of Bis-PEG13-acid and Crosslinking of
Proteins
This protocol describes the activation of the carboxylic acid groups of Bis-PEG13-acid using 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form

an amine-reactive NHS ester, followed by crosslinking of the target protein(s).

Materials:

Bis-PEG13-acid

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Protein sample(s) in a non-amine, non-carboxylate buffer (e.g., 20 mM HEPES, 150 mM

NaCl, pH 7.4)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting columns

Procedure:

Protein Preparation: Prepare the purified protein or protein complex at a concentration of 1-5

mg/mL in an appropriate reaction buffer.
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Crosslinker Stock Solution: Prepare a fresh stock solution of Bis-PEG13-acid in an

anhydrous organic solvent like DMSO or directly in the reaction buffer.

Activation and Crosslinking Reaction:

To your protein sample, add Bis-PEG13-acid to a final concentration of 1-2 mM.

Add EDC and NHS to final concentrations of 2 mM and 5 mM, respectively. The molar

ratio of EDC to NHS is typically around 1:2.5.

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal

reaction time and temperature should be determined empirically for each system.

Quenching the Reaction: Add quenching buffer to a final concentration of 20-50 mM to

quench any unreacted crosslinker. Incubate for 30 minutes at room temperature.

Analysis of Crosslinking: The extent of crosslinking can be initially assessed by SDS-PAGE,

where higher molecular weight bands corresponding to crosslinked species should be

visible.

Sample Preparation for Mass Spectrometry: The crosslinked sample can be further

processed for mass spectrometry analysis as described in the protocol below.

II. Sample Preparation for Mass Spectrometry Analysis
of Crosslinked Peptides
Materials:

Crosslinked protein sample

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium bicarbonate
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Formic acid

Acetonitrile

C18 desalting spin columns

HPLC or nano-LC system

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

Reduction and Alkylation:

Add DTT to the crosslinked protein sample to a final concentration of 10 mM and incubate

at 56°C for 30 minutes.

Cool the sample to room temperature and add IAA to a final concentration of 20 mM.

Incubate in the dark for 30 minutes.

In-solution or In-gel Digestion:

Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant

concentration.

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

Desalting of Peptides:

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis:

Resuspend the dried peptides in a suitable buffer for LC-MS/MS (e.g., 0.1% formic acid in

water).
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Analyze the peptide mixture using a nano-LC system coupled to a high-resolution mass

spectrometer.

Data Analysis:

Use specialized software (e.g., pLink, MeroX, MaxLynx) to identify crosslinked peptides

from the MS/MS data.

Data Presentation
The analysis of crosslinked samples by mass spectrometry can provide quantitative data on

protein-protein interactions. Below is a hypothetical example of how quantitative data for a

crosslinked protein complex could be presented.

Table 1: Quantitative Analysis of Crosslinked Peptides for Protein A-Protein B Interaction Under

Two Conditions

Crosslinked
Peptide Pair

Protein A
Residue

Protein B
Residue

Fold Change
(Condition 2
vs. Condition
1)

p-value

TGLK... - ...AYLK K121 K88 2.5 0.012

VVSK... - ...IEFK K45 K150 2.3 0.021

FGEK... -

...LMNK
K210 K34 -1.8 0.045

This table shows that upon treatment with Condition 2, the interaction involving residues K121

of Protein A and K88 of Protein B is significantly increased, while the interaction at K210 of

Protein A and K34 of Protein B is decreased.
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Caption: Reaction scheme for protein crosslinking with Bis-PEG13-acid.

Experimental Workflow for Crosslinking Mass
Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b521440#applications-of-bis-peg13-acid-in-
proteomics-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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